molecular formula C20H26N4O7S B11433191 3,4,5-trimethoxy-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

3,4,5-trimethoxy-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B11433191
M. Wt: 466.5 g/mol
InChI Key: OIXSBHNWGUPCNZ-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-({5-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE: is a complex organic compound with a molecular formula of C22H28N4O7S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-({5-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Oxolan-2-yl Methyl Group: This step involves the reaction of oxolan-2-yl methanol with a suitable carbamoyl chloride to form the carbamoyl methyl group.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamoyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the oxadiazole ring can produce 3,4,5-trimethoxybenzylamine.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-({5-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-({5-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the oxadiazole and carbamoyl functionalities.

    3,4,5-Trimethoxybenzoic Acid: Contains the same methoxy groups but with a carboxylic acid functionality instead of the oxadiazole and carbamoyl groups.

    3,4,5-Trimethoxybenzylamine: Similar methoxy groups but with an amine functionality.

Uniqueness

The uniqueness of 3,4,5-TRIMETHOXY-N-({5-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H26N4O7S

Molecular Weight

466.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

InChI

InChI=1S/C20H26N4O7S/c1-27-14-7-12(8-15(28-2)18(14)29-3)19(26)22-10-17-23-24-20(31-17)32-11-16(25)21-9-13-5-4-6-30-13/h7-8,13H,4-6,9-11H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

OIXSBHNWGUPCNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3CCCO3

Origin of Product

United States

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